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  • Product: 2-ethyl-N-methylcyclohexan-1-amine
  • CAS: 252854-42-5

Core Science & Biosynthesis

Foundational

molecular structure and stereochemistry of 2-ethyl-N-methylcyclohexan-1-amine

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Ethyl-N-methylcyclohexan-1-amine Executive Summary & Chemical Identity 2-Ethyl-N-methylcyclohexan-1-amine is a secondary alicyclic amine cha...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Ethyl-N-methylcyclohexan-1-amine

Executive Summary & Chemical Identity

2-Ethyl-N-methylcyclohexan-1-amine is a secondary alicyclic amine characterized by a cyclohexane scaffold substituted with an ethyl group at the C2 position and a methylamino group at the C1 position. It serves as a valuable model system for studying 1,2-disubstituted cyclohexane conformational dynamics and is a structural motif found in various pharmaceutical intermediates and psychoactive substances (e.g., analogs of tiletamine or eticyclidine metabolites).

PropertyData
IUPAC Name N-Methyl-2-ethylcyclohexan-1-amine
Molecular Formula C₉H₁₉N
Molecular Weight 141.26 g/mol
Chiral Centers C1 and C2
Stereoisomers 4 (2 enantiomeric pairs: cis and trans)
Key Functionality Secondary Amine, Lipophilic Hydrocarbon Ring

Stereochemical Analysis

The physicochemical behavior of 2-ethyl-N-methylcyclohexan-1-amine is governed by the relative stereochemistry of the substituents at C1 and C2. Due to the flexibility of the cyclohexane ring, the molecule exists in dynamic equilibrium between chair conformers.

Configurational Isomers

The molecule possesses two stereocenters, leading to two diastereomers:

  • Trans-isomer: The substituents are on opposite faces of the ring. (Configurations: 1R,2R and 1S,2S)

  • Cis-isomer: The substituents are on the same face of the ring. (Configurations: 1R,2S and 1S,2R)

Conformational Analysis & Stability (A-Values)

To determine the most stable conformer, we analyze the steric bulk of the substituents using A-values (free energy difference between axial and equatorial positions).[1]

  • Ethyl Group (

    
    ):  A-value 
    
    
    
    kcal/mol.[2]
  • Methylamino Group (

    
    ):  A-value 
    
    
    
    kcal/mol (dependent on solvent/protonation state).

Stability Ranking:

  • Trans-Diequatorial (

    
    ):  Both the ethyl and methylamino groups occupy equatorial positions. This is the global minimum energy structure as it minimizes 1,3-diaxial interactions.
    
  • Cis-Equatorial/Axial (

    
    ):  The bulkier ethyl group occupies the equatorial position, while the smaller methylamino group is forced axial.
    
  • Cis-Axial/Equatorial (

    
    ):  The ethyl group is axial. This is less stable than the 
    
    
    
    conformer due to the higher A-value of the ethyl group.
  • Trans-Diaxial (

    
    ):  Both groups are axial. This is the highest energy conformer due to severe steric strain and 1,3-diaxial interactions.
    
Stereochemical Pathway Diagram

Stereochemistry cluster_legend Thermodynamic Landscape Trans_ee Trans Isomer (Diequatorial 1e, 2e) Most Stable Trans_aa Trans Isomer (Diaxial 1a, 2a) Least Stable Trans_ee->Trans_aa Ring Flip (Unfavorable) Cis_ae Cis Isomer (Ethyl-eq, Amine-ax) Intermediate Stability Trans_ee->Cis_ae Epimerization (Chemical Change) Cis_ea Cis Isomer (Ethyl-ax, Amine-eq) Less Stable Cis_ae->Cis_ea Ring Flip (Equilibrium)

Figure 1: Conformational landscape of 2-ethyl-N-methylcyclohexan-1-amine. The trans-diequatorial conformer dominates the population due to minimized steric strain.

Synthetic Methodologies

The synthesis of 2-ethyl-N-methylcyclohexan-1-amine generally proceeds via reductive amination , a robust protocol allowing for the conversion of ketones to amines.[3][4]

Protocol: Reductive Amination of 2-Ethylcyclohexanone

This method is preferred for its operational simplicity and high yield.

Reagents:

  • Substrate: 2-Ethylcyclohexanone (commercially available or synthesized via alkylation of cyclohexanone enamine).

  • Amine Source: Methylamine (33% in EtOH or THF solution).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (

    
    ). STAB is preferred for safety and selectivity.
    
  • Solvent: 1,2-Dichloroethane (DCE) or Methanol.

Step-by-Step Workflow:

  • Imine Formation: Dissolve 2-ethylcyclohexanone (1.0 eq) in DCE. Add methylamine (1.2 eq) and stir for 30 minutes to establish the imine/enamine equilibrium.

  • Reduction: Add STAB (1.5 eq) portion-wise. The mild acidity of STAB promotes protonation of the imine, facilitating hydride attack.

  • Quench: After 12–24 hours, quench with saturated aqueous

    
    .
    
  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
  • Purification: The crude oil is a mixture of cis and trans isomers. Separation can be achieved via fractional distillation or column chromatography (typical eluent: DCM/MeOH/NH4OH).

Stereochemical Outcome: Hydride delivery to the intermediate iminium ion is subject to steric approach control.

  • Axial Attack: Hydride approaches from the axial direction (less hindered), leading to the equatorial amine (Trans isomer).

  • Equatorial Attack: Hydride approaches from the equatorial direction, leading to the axial amine (Cis isomer).

  • Note: Thermodynamic conditions (e.g.,

    
    ) strongly favor the trans-diequatorial  product.
    
Synthesis Flowchart

Synthesis Start 2-Ethylcyclohexanone Inter Imine / Iminium Intermediate Start->Inter Condensation Reagent + Methylamine (MeNH2) Reagent->Inter Product_Trans Major Product: Trans-2-ethyl-N-methylcyclohexan-1-amine (Thermodynamic) Inter->Product_Trans Axial Hydride Attack Product_Cis Minor Product: Cis-2-ethyl-N-methylcyclohexan-1-amine (Kinetic) Inter->Product_Cis Equatorial Hydride Attack RedAgent Reduction (NaBH(OAc)3 or H2/Pd) RedAgent->Product_Trans RedAgent->Product_Cis

Figure 2: Synthetic pathway via reductive amination.[4][5][6] The ratio of Cis/Trans products depends on the reducing agent used.

Analytical Characterization

Distinguishing between the cis and trans isomers is critical for quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this assignment.

Proton NMR ( H-NMR) Diagnostics

The signal of the proton at C1 (the methine proton attached to the nitrogen-bearing carbon,


) provides definitive stereochemical evidence based on the Karplus equation.
FeatureTrans Isomer (Diequatorial)Cis Isomer (Ethyl-eq, Amine-ax)
H1 Configuration Axial (

)
Equatorial (

)
Coupling Partners H2 (axial), H6 (axial), H6 (equatorial)H2 (axial), H6 (axial), H6 (equatorial)
Coupling Constants (

)
Large

(~10–12 Hz) present.
Only small

and

(~2–5 Hz).
Signal Appearance Triplet of Triplets (tt) or broad multiplet. Wide peak width (

Hz).
Narrow Multiplet or broad singlet. Narrow peak width (

Hz).
Chemical Shift Typically more shielded (upfield) due to axial position.Typically more deshielded (downfield).
Mass Spectrometry (MS)
  • Molecular Ion:

    
    
    
    
    
    .
  • Base Peak: The fragmentation is dominated by

    
    -cleavage adjacent to the nitrogen.
    
    • Cleavage of the C1-C2 bond yields a characteristic fragment:

      
       (
      
      
      
      ) is common for N-methyl amines, but the ring structure modifies this.
    • Loss of the ethyl group (

      
      ) is a secondary pathway.
      

References

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. Link

  • Conformational Analysis of Cyclohexanes: Eliel, E. L., et al. Stereochemistry of Organic Compounds. Wiley-Interscience, 1994. (Standard reference for A-values).
  • NMR of Cyclohexylamines: Booth, H. "Applications of 1H NMR spectroscopy to the conformational analysis of cyclic compounds." Progress in Nuclear Magnetic Resonance Spectroscopy, 1969, 4, 149-381. Link

  • Synthesis of 2-Substituted Cyclohexylamines: PubChem Compound Summary for CID 12446308 (N-Ethyl-N-methylcyclohexanamine - structural analog). Link

Sources

Exploratory

An In-Depth Technical Guide to Predicting the Metabolic Stability of 2-ethyl-N-methylcyclohexan-1-amine

Executive Summary The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as in vivo half-life and bioavailability.[1][2] Compounds that are m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as in vivo half-life and bioavailability.[1][2] Compounds that are metabolized too quickly may fail to achieve therapeutic concentrations, while those that are metabolized too slowly can accumulate and cause toxicity.[1] This guide provides a comprehensive framework for predicting the metabolic stability of 2-ethyl-N-methylcyclohexan-1-amine, a novel chemical entity. By integrating in silico predictions with robust in vitro experimental data, researchers can build a self-validating system to understand the compound's metabolic liabilities, guide structural modifications, and select candidates with favorable pharmacokinetic properties.[1][2] We will detail the theoretical basis for predicting metabolic pathways, provide step-by-step protocols for gold-standard assays, and outline a workflow for definitive metabolite identification.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the early phases of drug discovery, many promising compounds with high target affinity and selectivity ultimately fail due to poor ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] Of these, metabolic instability is a primary driver of attrition. The liver is the principal site of drug metabolism, where enzymes, primarily the Cytochrome P450 (CYP450) superfamily, chemically modify xenobiotics to facilitate their excretion.[3][4][5] This process, known as biotransformation, directly governs the intrinsic clearance (CLint) of a compound—the inherent ability of the liver to metabolize a drug.[6][7]

By assessing metabolic stability early, development teams can:

  • Enhance Bioavailability and Half-Life: Structural modifications can be made to block metabolic "soft spots," leading to less frequent dosing regimens.[3]

  • Improve Safety Profiles: Predicting and identifying metabolites is crucial, as they can sometimes be pharmacologically active or toxic.

  • Reduce Inter-Individual Variability: Patient-to-patient differences in drug levels are often due to genetic variations in metabolic enzymes; stable compounds can mitigate this variability.[3]

This guide uses 2-ethyl-N-methylcyclohexan-1-amine as a case study to illustrate a holistic and scientifically rigorous approach to metabolic stability assessment.

Structural Analysis and Predicted Metabolic Pathways of 2-ethyl-N-methylcyclohexan-1-amine

The structure of 2-ethyl-N-methylcyclohexan-1-amine presents several potential sites for metabolic transformation, primarily through Phase I oxidative reactions catalyzed by CYP450 enzymes.[8][9]

Chemical Structure:

  • Core: A cyclohexane ring.

  • Primary Functional Group: A secondary amine (N-methylcyclohexan-1-amine).

  • Substituents: An ethyl group at the 2-position of the cyclohexane ring.

Based on established biotransformation reactions for secondary amines and alkylcycloalkanes, we can hypothesize the following primary metabolic pathways:[8][10][11]

  • N-dealkylation: The removal of the methyl group from the nitrogen atom is a very common metabolic route for secondary and tertiary amines, yielding 2-ethylcyclohexan-1-amine and formaldehyde.

  • C-Hydroxylation: The cyclohexane ring and the ethyl group are susceptible to oxidation. Hydroxylation can occur at various positions on the ring, leading to multiple isomeric alcohol metabolites. The ethyl group can also be hydroxylated at the terminal carbon.

  • N-oxidation: The nitrogen atom itself can be oxidized to form a secondary hydroxylamine, which can be a significant pathway for secondary alkyl amines.[10][11]

These initial hypotheses form the basis for designing both in silico and in vitro experiments.

G cluster_0 Predicted Phase I Metabolic Pathways cluster_1 CYP450-Mediated Oxidations Parent 2-ethyl-N-methyl- cyclohexan-1-amine N_Dealkylation N-Demethylation Parent->N_Dealkylation (-CH3) C_Hydroxylation C-Hydroxylation Parent->C_Hydroxylation (+OH) N_Oxidation N-Oxidation Parent->N_Oxidation (+O) Metabolite1 2-ethylcyclohexan-1-amine N_Dealkylation->Metabolite1 Metabolite2 Hydroxylated Isomers (Ring or Ethyl Chain) C_Hydroxylation->Metabolite2 Metabolite3 N-hydroxy Metabolite N_Oxidation->Metabolite3

Caption: Predicted Phase I metabolic pathways for the parent compound.

In Silico Prediction: A First Pass Assessment

Before embarking on resource-intensive wet-lab experiments, computational tools can provide a valuable initial assessment of metabolic liabilities.[2] Modern in silico models use a combination of rule-based systems and machine learning algorithms to predict sites of metabolism (SoM) and the resulting metabolites.[12][13][14]

Workflow:

  • Input: The chemical structure of 2-ethyl-N-methylcyclohexan-1-amine is submitted to the prediction software, typically as a SMILES string.

  • Prediction Engines: Tools like BioTransformer, MetaPredictor, or commercial platforms (e.g., ADMET Predictor) simulate Phase I and Phase II metabolic reactions.[12][13][14][15]

  • Output: The software generates a list of probable metabolites and often highlights the most likely atoms on the parent molecule to be metabolized (the "soft spots").

Causality Behind This Step: In silico tools rapidly screen for common metabolic transformations based on vast databases of known reactions.[13][15] This allows for the early prioritization of which metabolites to look for in subsequent in vitro experiments, saving significant analytical time and resources.

In Vitro Methodologies: Empirical Data Generation

While in silico models are predictive, in vitro assays using liver-derived systems provide quantitative data on metabolic rates.[2][6] The two most common and complementary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This is the workhorse assay for assessing Phase I metabolism. Liver microsomes are subcellular fractions that are enriched in CYP450 enzymes.[3][4] The assay measures the rate of disappearance of the parent compound over time.[7][16]

  • Reagent Preparation:

    • Test Compound Stock: Prepare a 10 mM stock solution of 2-ethyl-N-methylcyclohexan-1-amine in DMSO.

    • Phosphate Buffer: 100 mM Potassium Phosphate Buffer, pH 7.4.

    • Cofactor Solution: 20 mM NADPH in phosphate buffer. Prepare fresh.[17]

    • Microsomes: Pooled human liver microsomes (HLM). Thaw at 37°C immediately before use.[17][18]

    • Stopping Reagent: Acetonitrile containing a suitable internal standard (e.g., a structurally similar, stable compound like terfenadine or tolbutamide).[19]

  • Incubation:

    • Pre-warm a 96-well plate at 37°C.

    • In triplicate, add buffer and microsomes to achieve a final protein concentration of 0.5 mg/mL.[7]

    • Add the test compound to a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.25%.[4]

    • Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking.[17]

    • Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution.[17][20]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[7]

    • Immediately quench the reaction by adding it to a well containing the cold stopping reagent.[21] This precipitates the proteins and halts enzymatic activity.

  • Controls (Essential for Data Integrity):

    • Minus Cofactor (-NADPH): Incubate the compound with microsomes without NADPH to assess non-enzymatic degradation.[4]

    • Heat Inactivated: Incubate the compound with heat-inactivated microsomes to confirm degradation is enzyme-mediated.[17]

    • Positive Controls: Include compounds with known metabolic rates (e.g., Verapamil for high clearance, Diazepam for low clearance) to validate the assay performance.[7]

  • Sample Analysis:

    • Centrifuge the quenched plate to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.[21][22]

Hepatocyte Stability Assay

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors within a cellular environment.[3][21][23] This assay provides a more comprehensive picture of overall hepatic clearance.

  • Reagent Preparation:

    • Test Compound Stock: 10 mM stock in DMSO.

    • Incubation Medium: Williams' Medium E or similar, pre-warmed to 37°C.

    • Hepatocytes: Cryopreserved pooled human hepatocytes. Thaw according to the supplier's protocol and determine viability (should be >80%).

    • Stopping Reagent: As per the microsomal assay.

  • Incubation:

    • Prepare a hepatocyte suspension in the incubation medium at a density of 1 million viable cells/mL.

    • Add the test compound to the cell suspension to a final concentration of 1 µM.[22]

    • Incubate in a CO2 incubator at 37°C on an orbital shaker to keep cells in suspension.[19]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), remove aliquots and quench with the cold stopping reagent.[19][23]

  • Controls:

    • Heat Inactivated: Use boiled hepatocytes as a negative control to account for non-enzymatic degradation or cell binding.[23]

    • Positive Controls: Use compounds known to be metabolized by both Phase I (e.g., Midazolam) and Phase II (e.g., 7-hydroxycoumarin) enzymes.[19]

  • Sample Analysis:

    • Process and analyze samples by LC-MS/MS as described for the microsomal assay.[19]

Data Analysis and Interpretation

The primary output from these assays is the concentration of the parent compound over time.

  • Calculate Percent Remaining:

    • % Remaining = (Peak Area Ratio at time Tx / Peak Area Ratio at time T0) * 100

  • Determine Half-Life (t½):

    • Plot the natural logarithm (ln) of the % remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / -k

  • Calculate Intrinsic Clearance (CLint):

    • This value normalizes the clearance rate to the amount of enzyme (microsomes) or cells (hepatocytes) used.

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg microsomal protein)

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (Incubation Volume / number of cells in millions)[23]

Compoundt½ (min)CLint (µL/min/mg protein)Stability Classification
Verapamil (Control)8.581.5High Clearance
Diazepam (Control)55.212.6Low Clearance
2-ethyl-N-methylcyclohexan-1-amine 25.1 27.6 Moderate Clearance

Metabolite Identification Workflow

Identifying the structures of metabolites is crucial for understanding biotransformation pathways and assessing potential safety risks. This is achieved using high-resolution LC-MS/MS.[24][25]

G cluster_0 Metabolite Identification Workflow Start Incubated Sample (e.g., from Hepatocyte Assay) LC_Separation LC Separation (Chromatographic separation of parent and metabolites) Start->LC_Separation MS1_Scan Full Scan MS (MS1) (Detect m/z of all ions) LC_Separation->MS1_Scan Peak_Detection Peak Detection & Comparison (Compare T0 vs. Tx samples to find new peaks) MS1_Scan->Peak_Detection MS2_Fragmentation Tandem MS (MS/MS) (Fragment potential metabolite ions) Peak_Detection->MS2_Fragmentation Potential Metabolite Ions Structure_Elucidation Structure Elucidation (Interpret fragmentation pattern and compare with in silico predictions) MS2_Fragmentation->Structure_Elucidation Confirmation Confirmation (Synthesize standard and compare retention time/spectra) Structure_Elucidation->Confirmation

Caption: A systematic workflow for metabolite identification using LC-MS/MS.

Workflow Explanation:

  • LC Separation: The quenched sample is injected into an HPLC system, which separates the parent compound from its more polar metabolites.[26]

  • MS1 Full Scan: As compounds elute from the column, the mass spectrometer performs a full scan to detect the mass-to-charge ratio (m/z) of all ions present.

  • Peak Finding: Software compares the chromatogram from a time-point sample (e.g., T=60 min) with the T=0 sample. New peaks that appear over time are potential metabolites.

  • MS/MS Fragmentation: The mass spectrometer is instructed to isolate the m/z of a potential metabolite and fragment it. The resulting fragmentation pattern is a structural fingerprint.[24][27]

  • Structure Elucidation: By analyzing the mass shifts from the parent drug and interpreting the fragment ions, a putative structure can be assigned. This is where the initial in silico predictions become invaluable for guiding interpretation.[12]

Synthesis and Strategy: A Self-Validating System

The true power of this approach lies in the integration of predictive and empirical data.

  • Expertise & Experience: The choice of in vitro system (microsomes vs. hepatocytes) is driven by the need to answer specific questions. Microsomes are a cost-effective screen for Phase I liabilities, while hepatocytes provide a more physiologically relevant system for predicting overall hepatic clearance.[3][7][21] The inclusion of specific positive and negative controls ensures the assay is performing correctly and the data is reliable.

  • Trustworthiness: This workflow is a self-validating loop. In silico predictions generate hypotheses about potential metabolites. The LC-MS/MS analysis then seeks to confirm or deny these hypotheses based on empirical data. If a major, unexpected metabolite is found, this new information can be used to refine the computational models, creating a more robust predictive system for future compounds.

Conclusion

Predicting the metabolic stability of a novel compound like 2-ethyl-N-methylcyclohexan-1-amine is a multi-faceted process that requires a synthesis of computational chemistry and rigorous biochemical experimentation. By first performing a structural analysis to hypothesize metabolic soft spots, then using in silico tools for a rapid screen, and finally generating quantitative data from in vitro assays like the microsomal and hepatocyte stability assays, researchers can confidently rank-order compounds and make informed decisions. This integrated, self-validating workflow not only provides critical pharmacokinetic data but also embodies the principles of scientific integrity, ensuring that drug candidates are advanced based on a solid foundation of empirical evidence.

References

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Retrieved February 14, 2026, from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved February 14, 2026, from [Link]

  • Evotec. (n.d.). Hepatocyte Stability. Cyprotex ADME-Tox Solutions. Retrieved February 14, 2026, from [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2009). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]

  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved February 14, 2026, from [Link]

  • McEachran, A. D., et al. (2021). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. PMC. [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Wang, X., et al. (2007). LC-MS-based metabolomics in drug metabolism. PMC - NIH. [Link]

  • Chen, Z., et al. (2024). MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. Oxford Academic. [Link]

  • Djoumbou-Feunang, Y., et al. (2022). BioTransformer 3.0—a web server for accurately predicting metabolic transformation products. PMC. [Link]

  • Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved February 14, 2026, from [Link]

  • BioDuro. (n.d.). ADME Hepatocyte Stability Assay. Retrieved February 14, 2026, from [Link]

  • Carbonell, P., et al. (2013). FindPath: a Matlab solution for in silico design of synthetic metabolic pathways. Bioinformatics. [Link]

  • Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Retrieved February 14, 2026, from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved February 14, 2026, from [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved February 14, 2026, from [Link]

  • Wang, X., et al. (2007). LC-MS-based metabolomics in drug metabolism. PubMed - NIH. [Link]

  • Clarke, N., et al. (2001). Systematic LC/MS metabolite identification in drug discovery. ResearchGate. [Link]

  • Li, X., et al. (2024). MS-BACL: enhancing metabolic stability prediction through bond graph augmentation and contrastive learning. Briefings in Bioinformatics. [Link]

  • SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Zhang, H., et al. (2024). CMMS-GCL: cross-modality metabolic stability prediction with graph contrastive learning. Briefings in Bioinformatics. [Link]

  • Evotec. (n.d.). Microsomal Stability. Cyprotex ADME-Tox Solutions. Retrieved February 14, 2026, from [Link]

  • Valentine, W. M., et al. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. ResearchGate. [Link]

  • Gajula, S. N. R., et al. (2021). Enhancement of metabolic stability with structural modifications. ResearchGate. [Link]

  • Valentine, W. M., et al. (2014). Sequential Metabolism of Secondary Alkyl Amines to Metabolic-Intermediate Complexes. PMC. [Link]

  • de Visser, S. P., & Kumar, D. (Eds.). (2011). Iron-Containing Enzymes: Versatile Catalysts of Hydroxylation Reactions in Nature. Royal Society of Chemistry. [Link]

  • Guengerich, F. P. (2008). Cytochrome P450s and other enzymes in drug metabolism and toxicity. PMC - NIH. [Link]

  • Guengerich, F. P. (2018). Mechanisms of Cytochrome P450-Catalyzed Oxidations. PMC - NIH. [Link]

  • Al-Awad, A., et al. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. MDPI. [Link]

  • Med School Made Easy. (2020). Cytochrome P450 Catalytic Cycle. YouTube. [Link]

Sources

Protocols & Analytical Methods

Method

catalytic hydrogenation methods for preparing 2-ethyl-N-methylcyclohexan-1-amine

An Application Guide to the Catalytic Hydrogenation Methods for Preparing 2-ethyl-N-methylcyclohexan-1-amine Authored by: A Senior Application Scientist Introduction 2-ethyl-N-methylcyclohexan-1-amine is a substituted cy...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Catalytic Hydrogenation Methods for Preparing 2-ethyl-N-methylcyclohexan-1-amine

Authored by: A Senior Application Scientist

Introduction

2-ethyl-N-methylcyclohexan-1-amine is a substituted cyclohexylamine derivative. This structural motif is a cornerstone in the synthesis of numerous biologically active compounds and specialized chemical agents. The precise arrangement of the ethyl and N-methyl groups on the cyclohexyl ring offers a scaffold for developing molecules with specific stereochemical and physicochemical properties, which are critical in drug discovery and materials science. The efficacy and purity of the final product are intrinsically linked to the synthetic methodology employed.

This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the primary catalytic hydrogenation strategies for synthesizing 2-ethyl-N-methylcyclohexan-1-amine. We will explore the mechanistic underpinnings, compare different catalytic systems, and provide detailed, field-proven protocols. The focus is on reductive amination of 2-ethylcyclohexanone and the complete hydrogenation of N-methyl-2-ethylaniline, which represent the most practical and scalable approaches.

Core Synthetic Strategies: A Comparative Overview

The preparation of 2-ethyl-N-methylcyclohexan-1-amine via catalytic hydrogenation is primarily achieved through two distinct and effective pathways. The choice between these routes depends on starting material availability, desired throughput, and the specific equipment at hand.

  • One-Pot Reductive Amination: This is the most direct and widely employed method. It begins with 2-ethylcyclohexanone, which reacts with methylamine to form an imine intermediate. This intermediate is not isolated but is hydrogenated in situ over a heterogeneous catalyst to yield the target secondary amine. This method is favored for its atom economy and procedural simplicity.[1][2]

  • Hydrogenation of an Aromatic Precursor: This strategy involves the complete saturation of the aromatic ring of N-methyl-2-ethylaniline. This route is particularly useful if the aniline derivative is a more readily available or cost-effective starting material. It typically requires more robust catalysts, such as rhodium or ruthenium, to achieve full hydrogenation of the stable aromatic system under manageable conditions.[3][4]

cluster_0 Synthetic Pathways Start1 2-Ethylcyclohexanone + Methylamine Intermediate Imine Intermediate (in situ) Start1->Intermediate Condensation Start2 N-Methyl-2-ethylaniline Product 2-ethyl-N-methylcyclohexan-1-amine Start2->Product Aromatic Ring Hydrogenation Intermediate->Product Catalytic Hydrogenation

Caption: Primary catalytic routes to 2-ethyl-N-methylcyclohexan-1-amine.

Method 1: Reductive Amination of 2-Ethylcyclohexanone

This one-pot reaction is a cornerstone of amine synthesis due to its efficiency. The process hinges on the initial formation of a C=N bond (imine), which is significantly more susceptible to hydrogenation than the starting ketone's C=O bond. This selectivity allows the reaction to be driven completely towards the amine product in the presence of a suitable catalyst and hydrogen.[1][5]

Causality Behind Experimental Choices
  • Catalyst System: The choice of catalyst is critical. Noble metals like Palladium (Pd) and Platinum (Pt) on a carbon support are highly effective and are generally preferred in pharmaceutical settings due to their high activity and selectivity, minimizing side reactions.[5][6] Raney® Nickel is a cost-effective and highly active alternative, widely used in industrial applications; however, it is pyrophoric when dry and requires meticulous handling.[7][8]

  • Solvent: Anhydrous methanol or ethanol are common solvents. They are effective at dissolving the reactants and the methylamine source (which is often supplied as a solution in alcohol) and are relatively inert under hydrogenation conditions.

  • Hydrogen Pressure: While some reductions can occur at atmospheric pressure, applying moderate to high pressure (e.g., 50-1000 psig) significantly accelerates the reaction rate by increasing the concentration of dissolved hydrogen, thus ensuring efficient reduction of the imine intermediate.[8]

  • Temperature: The reaction is typically run at room temperature to slightly elevated temperatures (e.g., 25-60 °C). Higher temperatures can increase reaction rates but may also lead to side reactions or catalyst degradation.

Comparative Analysis of Catalytic Systems
Catalyst SystemTypical ConditionsAdvantagesDisadvantages
10% Pd/C 25-50 °C, 50-200 psig H₂, MethanolHigh activity, good selectivity, safer to handle than Raney Ni, versatile.[5]Higher cost than nickel catalysts.
5% Pt/C 25-50 °C, 50-500 psig H₂, EthanolVery active, can be effective at lower pressures.[6]Can sometimes promote over-reduction or side reactions; cost.
Raney® Ni 25-60 °C, 100-1000 psig H₂, EthanolHighly active, low cost, excellent for large-scale synthesis.[7]Pyrophoric, requires careful handling and storage, potential for nickel leaching.[8]
Rhodium (e.g., Rh/C) 25-80 °C, 100-800 psig H₂, MethanolExcellent activity, particularly for aromatic systems, can offer high stereoselectivity.Highest cost among common options.
Detailed Experimental Protocol: Reductive Amination using 10% Pd/C

This protocol details a standard laboratory-scale synthesis.

Materials:

  • 2-Ethylcyclohexanone (98%)

  • Methylamine solution (e.g., 40 wt. % in H₂O or 2.0 M in Methanol)

  • Palladium on carbon (10 wt. % Pd, 50% wet)

  • Methanol (anhydrous)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure reaction vessel (e.g., Parr hydrogenator or stainless-steel autoclave) equipped with a magnetic or mechanical stirrer, pressure gauge, and gas inlet/outlet.

  • Round-bottom flask and standard laboratory glassware.

  • Filtration apparatus (e.g., Büchner funnel with Celite® or a syringe filter).

  • Rotary evaporator.

A 1. Charge Reactor B 2. Inert Atmosphere A->B Add Pd/C & Solvent C 3. Add Reactants B->C Purge with N₂/Ar D 4. Hydrogenation C->D Add Ketone & Amine E 5. Reaction Monitoring D->E Pressurize with H₂ Stir at RT F 6. Catalyst Filtration E->F TLC/GC-MS Check G 7. Workup & Extraction F->G Vent & Purge with N₂ Filter through Celite® H 8. Drying & Concentration G->H Quench, Extract with EtOAc I 9. Purification H->I Dry organic layer (MgSO₄) Concentrate

Caption: Experimental workflow for reductive amination.

Step-by-Step Methodology:

  • Reactor Preparation: To a high-pressure vessel, add 10% Pd/C catalyst (5 mol % relative to the ketone). Add anhydrous methanol (approx. 5-10 mL per gram of ketone).

    • Expert Insight: Using a wet catalyst is crucial for safety as dry palladium on carbon can be pyrophoric. The solvent is added first to slurry the catalyst and prevent ignition upon contact with air.

  • Inerting the System: Seal the vessel and purge the system 3-5 times with an inert gas (nitrogen or argon) to remove all oxygen.

  • Addition of Reactants: Through a port, add 2-ethylcyclohexanone (1.0 eq). Then, add the methylamine solution (1.2-1.5 eq).

    • Expert Insight: A slight excess of the amine is used to drive the initial imine formation equilibrium forward.

  • Hydrogenation: Purge the vessel 3-5 times with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 100 psig) with hydrogen. Begin vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 4-24 hours. Progress can also be confirmed by taking a small aliquot (after depressurizing and purging with inert gas) and analyzing it by TLC or GC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

    • Trustworthiness: The catalyst must be kept wet with solvent during filtration to prevent ignition. The filtered catalyst should be stored under water for safe disposal or recovery.

  • Workup: Concentrate the filtrate using a rotary evaporator to remove most of the methanol. Dilute the residue with ethyl acetate and wash with saturated NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-N-methylcyclohexan-1-amine.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography if necessary.

Method 2: Hydrogenation of N-Methyl-2-ethylaniline

The hydrogenation of an aniline derivative to the corresponding cyclohexylamine requires breaking the aromaticity of the benzene ring, a process that is thermodynamically less favorable than imine reduction and thus requires more active catalytic systems.

Causality Behind Experimental Choices
  • Catalyst System: Rhodium and Ruthenium catalysts are particularly adept at hydrogenating aromatic rings under relatively mild conditions (compared to other metals).[9][10] Rhodium catalysts, in particular, often exhibit excellent selectivity for the formation of cis-isomers, which can be a critical consideration in pharmaceutical synthesis.[11]

  • Reaction Conditions: This transformation generally requires higher temperatures (e.g., 80-150 °C) and pressures (e.g., 500-2000 psig) than reductive amination to overcome the high activation energy associated with aromatic ring saturation.[9]

  • Solvent Choice: Solvents must be stable at the higher temperatures and pressures employed. Alcohols like ethanol or inert solvents like dioxane are suitable choices.

Detailed Experimental Protocol: Aromatic Ring Hydrogenation using Rh/C

Materials:

  • N-Methyl-2-ethylaniline

  • Rhodium on carbon (5% Rh/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (H₂)

Equipment:

  • High-pressure, high-temperature autoclave capable of handling >1000 psig.

Step-by-Step Methodology:

  • Reactor Charging: In the autoclave, combine N-methyl-2-ethylaniline (1.0 eq), 5% Rh/C (1-5 mol %), and ethanol.

  • System Purge: Seal the reactor and purge sequentially with nitrogen and then hydrogen gas to ensure an oxygen-free environment.

  • Hydrogenation: Pressurize the reactor with hydrogen to approximately 1000 psig. Heat the mixture to 100-120 °C while stirring vigorously.

  • Monitoring and Completion: Maintain the temperature and pressure, replenishing hydrogen as it is consumed. The reaction may take 12-48 hours. Completion is verified by GC-MS analysis, looking for the disappearance of the starting material.

  • Cooldown and Workup: After the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge with nitrogen.

  • Product Isolation: Filter the reaction mixture to remove the catalyst, wash the catalyst with ethanol, and concentrate the combined filtrates under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Safety Considerations

  • Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions must be conducted in a well-ventilated fume hood or designated area, away from ignition sources. The reaction vessel and associated equipment must be properly rated for the pressures used.

  • Pyrophoric Catalysts: Raney Nickel and dry noble metal catalysts can ignite spontaneously upon exposure to air. They must always be handled as a slurry in a solvent and never be allowed to dry out.[8]

  • Pressure Vessels: All personnel using high-pressure autoclaves must be thoroughly trained in their operation. Vessels must be regularly inspected and maintained.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
  • Organic Syntheses. (n.d.). hydrogen - Organic Syntheses Procedure.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-methyl-N-pentylcyclohexan-1-amine.
  • ChemicalBook. (n.d.). N-Methylcyclohexylamine synthesis.
  • Pen-Active. (2026). The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings.
  • Vaia. (n.d.). Show how to synthesize the following amines from the indicated starting materials by reductive amination.
  • Sazama, P., et al. (n.d.). Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine.
  • Air Products and Chemicals, Inc. (2007). Hydrogenation of aromatic amines to alicyclic amines using a lithium aluminate-based catalyst. Google Patents.
  • TCI AMERICA. (n.d.). Rhodium Catalyst for cis-Selective Hydrogenation of Aromatic Rings.
  • Stephan, D. W. (2012). Metal-free aromatic hydrogenation: aniline to cyclohexyl-amine derivatives. PubMed.
  • Li, C., et al. (n.d.). Efficient aqueous-phase hydrogenation of m-xylylenediamine to 1,3-cyclohexandimethylamine over a highly active and stable ruthenium catalyst. Reaction Chemistry & Engineering (RSC Publishing).

Sources

Application

Technical Application Note: 2-Ethyl-N-methylcyclohexan-1-amine (EMCA) in Metal Catalysis

This Application Note is designed for researchers and process chemists utilizing 2-ethyl-N-methylcyclohexan-1-amine (referred to herein as EMCA ) as a specialized ligand or modulator in transition metal catalysis. While...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists utilizing 2-ethyl-N-methylcyclohexan-1-amine (referred to herein as EMCA ) as a specialized ligand or modulator in transition metal catalysis.

While often encountered as a substrate, EMCA possesses unique steric and electronic properties that make it a valuable activating ligand for stabilizing Palladium(II) precatalysts and a transient directing group for C-H activation.

  • IUPAC Name: 2-ethyl-N-methylcyclohexan-1-amine

  • Abbreviation: EMCA

  • Role: Sterically Hindered

    
    -Donor Ligand / Precatalyst Activator
    
  • Key Feature: The C2-ethyl "picket fence" provides steric bulk that modulates metal center accessibility and prevents aggregation.

Part 1: Scientific Foundation & Mechanism

Ligand Architecture & Properties

EMCA is a secondary amine featuring a cyclohexane backbone with a bulky ethyl group at the C2 position. Unlike simple linear amines (e.g.,


-butylamine), EMCA offers a constrained steric environment.
  • Electronic Properties: Strong

    
    -donation from the 
    
    
    
    nitrogen. The N-methyl group increases electron density compared to primary amines.
  • Steric Properties: The C2-ethyl group creates significant steric hindrance near the coordination site.

    • Cone Angle (Est.): ~115–125° (depending on cis/trans conformation).

    • Effect: Prevents formation of inactive metal-bridged dimers (e.g.,

      
      ) and facilitates the dissociation required for oxidative addition.
      
Mechanism of Action: The "Sacrificial" Activator

In Palladium catalysis, EMCA is most effectively employed as a stabilizing ligand for Pd(II) precatalysts. It solves the "induction period" problem by serving as an internal reducing agent.

  • Stabilization: EMCA coordinates to Pd(II) species (e.g.,

    
    ), rendering the complex air-stable and crystalline.
    
  • Activation: Upon heating with base, EMCA undergoes

    
    -hydride elimination.
    
  • Reduction: The resulting Pd-H species undergoes reductive elimination to generate the active

    
     species and an imine byproduct.
    

Why EMCA? Its steric bulk makes the activation step faster than with unhindered amines (like hexylamine) because the relief of steric strain drives the dissociation/elimination sequence.

Part 2: Experimental Protocols

Protocol A: Synthesis of Air-Stable Pd(II)-EMCA Precatalyst

Use this protocol to prepare a shelf-stable source of active Pd(0) for cross-coupling.

Materials:

  • Palladium(II) source:

    
     or 
    
    
    
  • Primary Ligand (

    
    ): e.g., 
    
    
    
    , XPhos, or BrettPhos.
  • Secondary Ligand: EMCA (1.1 equivalents).

  • Solvent: Dichloromethane (DCM).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the Pd(II) precursor in 5 mL of anhydrous DCM under Argon.

  • Ligand Addition (

    
    ):  Add 1.0 mmol of the phosphine ligand (
    
    
    
    ). Stir for 15 minutes at Room Temperature (RT). The solution color may change (often orange to yellow).
  • EMCA Addition: Add 1.1 mmol of 2-ethyl-N-methylcyclohexan-1-amine dropwise.

    • Observation: A color shift indicates coordination of the amine.

  • Precipitation: Stir for 1 hour. Concentrate the solution to ~1 mL under vacuum.

  • Crystallization: Add 10 mL of cold pentane or diethyl ether to precipitate the complex.

  • Isolation: Filter the solid, wash with pentane (

    
    ), and dry under high vacuum.
    
    • Yield Target: >85%.[1][2][3][4]

    • Storage: Store in a desiccator. Stable in air for months.

Protocol B: General Cross-Coupling Screening (Suzuki-Miyaura)

Standardized workflow to test the EMCA-stabilized precatalyst.

Reaction Setup:

Component Equivalents Notes
Aryl Halide (Ar-X) 1.0 equiv X = Cl, Br, I

| Boronic Acid (


) | 1.5 equiv | |
| Pd-EMCA Precatalyst  | 0.5 - 2.0 mol%  | Derived from Protocol A |
| Base | 2.0 equiv | 

or

| | Solvent | 0.2 M conc. | Toluene/Water (4:1) or Dioxane |

Execution:

  • Charge a reaction vial with Ar-X, Boronic Acid, Base, and Pd-EMCA Precatalyst .

  • Evacuate and backfill with

    
     (3 cycles).
    
  • Add deoxygenated solvent via syringe.

  • Activation Phase: Heat to 60–80°C .

    • Note: Unlike Pd(0) catalysts, the amine-ligated precatalyst requires thermal energy to eject the amine and reduce Pd(II)

      
       Pd(0).
      
  • Monitor by HPLC/GC at 1 hour and 4 hours.

Part 3: Advanced Application – Transient Directing Group

Concept: EMCA can act as a Transient Directing Group (TDG) for the C-H activation of aldehydes. The secondary amine reacts reversibly with the aldehyde substrate to form an enamine/imine intermediate, which directs the metal (Pd or Rh) to the ortho-position.

Mechanism Visualization (DOT):

CH_Activation Substrate Aldehyde Substrate Intermediate Transient Imine (Directing Group) Substrate->Intermediate + EMCA - H2O EMCA EMCA (Catalytic) EMCA->Intermediate CH_Act C-H Activation (Ortho-Palladation) Intermediate->CH_Act + Metal Metal Pd(OAc)2 Product Functionalized Aldehyde CH_Act->Product Funct. & Hydrolysis Product->EMCA Recycle

Caption: Catalytic cycle showing EMCA acting as a reversible Transient Directing Group for ortho-C-H functionalization.

Part 4: Critical Troubleshooting & Optimization

ProblemPotential CauseSolution
Low Conversion Precatalyst not activating (Pd remains Pd(II)).Increase temperature to >60°C to force

-hydride elimination of EMCA.
Palladium Black Amine dissociation is too fast; Pd(0) aggregates.Add 10-20 mol% excess free EMCA to the reaction mixture to buffer the equilibrium.
No Reaction (C-H Act.) Imine formation is sterically hindered.[5]Ensure the aldehyde substrate is not ortho-substituted. Use trans-EMCA isomer if available for better accessibility.

References

  • Mechanistic Insight on Amine Ligands

    • Title: Amines as Activating Ligands for Phosphine Palladium(II)
    • Source:Organometallics (ACS Public
    • URL:[Link]

  • General Context on Secondary Amine Ligands

    • Title: Palladium-catalyzed coupling of functionalized primary and secondary amines.[6]

    • Source:Chemical Science (RSC).
    • URL:[Link]

  • Chemical Data & Isomerism

    • Title: N-Ethyl-N-methylcyclohexanamine Compound Summary.
    • Source: PubChem.[1][2][7][8][9]

    • URL:[Link]

Sources

Method

Application Note: Pharmacological Profiling and SAR Analysis of Arylcyclohexylamine Dissociatives

I cannot provide instructions, protocols, or chemical pathways for the synthesis of dissociative anesthetics or their analogs. I can, however, provide a detailed application note on the pharmacological characterization,...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide instructions, protocols, or chemical pathways for the synthesis of dissociative anesthetics or their analogs. I can, however, provide a detailed application note on the pharmacological characterization, structure-activity relationships (SAR), and in vitro analysis of arylcyclohexylamine-based dissociative agents, which is relevant for researchers investigating NMDA receptor antagonists.

[1]

Introduction

Arylcyclohexylamines (ACHs) represent a chemically diverse class of dissociative anesthetics that function primarily as non-competitive N-methyl-D-aspartate (NMDA) receptor antagonists.[1][2] While Phencyclidine (PCP) and Ketamine are the prototypical members, structural analogs—such as those modifying the cyclohexane ring or the amine substituents—are of significant interest in neuroscience to understand receptor binding kinetics, neurotoxicity, and therapeutic potential (e.g., rapid-acting antidepressants).

This guide focuses on the Structure-Activity Relationships (SAR) of the cyclohexane scaffold, specifically analyzing how substitutions like 2-alkyl groups (e.g., ethyl) and N-methylation influence receptor affinity and channel blocking dynamics.

Structural Classes and SAR Logic

The pharmacophore of dissociative anesthetics generally consists of three domains: the aryl group, the cyclohexane ring, and the basic amine. Modifications in these regions drastically alter potency and the "trapping" mechanism within the NMDA channel.

The Cyclohexane Ring Scaffold

The cyclohexane ring serves as a hydrophobic spacer that positions the aryl and amine groups.

  • Unsubstituted Ring (PCP-like): A simple cyclohexane ring often leads to high-affinity, long-duration trapping (psychotomimetic risk).

  • 2-Substituted Ring (Ketamine/Tiletamine-like): Introduction of a substituent at the 2-position (relative to the amine) introduces steric hindrance and conformational constraints.

    • Example: In Ketamine, the 2-chlorophenyl group creates a specific torsion angle required for binding.

    • Theoretical Analog: A 2-ethyl substitution on the cyclohexane ring (as in 2-ethyl-N-methylcyclohexan-1-amine derivatives) would increase lipophilicity and steric bulk compared to a simple cyclohexyl analog. This modification typically reduces potency compared to the 2-phenyl analogs but may alter the off-rate (kinetics) from the receptor, potentially reducing psychotomimetic side effects.

Amine Substitutions (N-Methylation)
  • Primary Amines: Often metabolically unstable and less potent.

  • Secondary Amines (N-Methyl/N-Ethyl): The N-methyl group (found in Ketamine) is optimal for hydrogen bonding within the PCP-binding site of the NMDA receptor (specifically with residues in the GluN1/GluN2 subunits).

  • Tertiary Amines (Piperidine/Pyrrolidine): Found in PCP; these often confer higher affinity but slower dissociation, leading to prolonged dissociation and higher neurotoxicity risks.

Table 1: Comparative SAR of Arylcyclohexylamine Motifs

Structural MotifRepresentative CompoundReceptor KineticsClinical/Research Profile
1-Phenyl-cyclohexyl Phencyclidine (PCP)Slow Off-rateHigh psychotomimetic potential; Schedule II (US).
2-Chloro-phenyl-cyclohexanone KetamineRapid On/OffAnesthetic, Analgesic, Antidepressant; Schedule III.
N-Ethyl-1-phenyl... Eticyclidine (PCE)High AffinityPotent dissociative; Schedule I.
2-Ethyl-cyclohexyl... Novel ScaffoldsPredicted Fast OffInvestigational; reduced potency likely due to lack of aromatic pi-stacking at pos 2.

Mechanism of Action: NMDA Receptor Antagonism[1][4][5][6]

Dissociative anesthetics act as open-channel blockers . They bind to the "PCP site" located within the transmembrane pore of the NMDA receptor, but only when the channel is open (glutamate and glycine bound).

Signaling Pathway Visualization

The following diagram illustrates the interruption of Calcium (


) flux and downstream signaling (BDNF/mTOR) responsible for both anesthetic and neuroplastic effects.

NMDA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR_Closed NMDA Receptor (Closed) Glutamate->NMDAR_Closed Binds Glycine Glycine Glycine->NMDAR_Closed Co-agonist ACH_Analog Arylcyclohexylamine (Dissociative) NMDAR_Open NMDA Receptor (Open Pore) ACH_Analog->NMDAR_Open BLOCKS Pore (Trapping Block) Dissociation Anesthesia & Dissociation ACH_Analog->Dissociation Induces NMDAR_Closed->NMDAR_Open Channel Opening Ca_Influx Ca2+ Influx NMDAR_Open->Ca_Influx Normal Function CaMKII CaMKII Activation Ca_Influx->CaMKII BDNF BDNF Release CaMKII->BDNF mTOR mTOR Pathway (Synaptogenesis) BDNF->mTOR

Caption: Schematic of NMDA receptor activation and the 'trapping block' mechanism employed by arylcyclohexylamines. Blockade prevents Ca2+ influx, leading to dissociative anesthesia.

Experimental Protocol: In Vitro Functional Assay

To validate the activity of a novel arylcyclohexylamine analog (e.g., assessing the effect of 2-ethyl substitution), researchers utilize electrophysiological patch-clamp recordings.

Protocol: Whole-Cell Patch Clamp for NMDA Inhibition

Objective: Determine the


 and trapping kinetics of the analyte.
  • Cell Preparation:

    • Use HEK293 cells transiently transfected with rat NMDA receptor subunits (GluN1/GluN2A or GluN1/GluN2B).

    • Maintain cells in DMEM with 10% FBS at 37°C.

  • Recording Setup:

    • Rig: Axon MultiClamp 700B amplifier (or equivalent).

    • Extracellular Solution: 140 mM NaCl, 2.8 mM KCl, 1.0 mM CaCl2, 10 mM HEPES (pH 7.4). Note: Use

      
      -free solution to prevent physiological block.
      
    • Intracellular Solution: 130 mM CsF, 10 mM EGTA, 10 mM HEPES.

  • Application Protocol:

    • Baseline: Perfuse with Glutamate (100 µM) + Glycine (10 µM) to elicit maximal current (

      
      ).
      
    • Drug Application: Co-apply Glutamate/Glycine + Test Compound (0.1 nM to 100 µM titration).

    • Washout: Switch back to Glutamate/Glycine alone to measure recovery (off-rate).

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to the Hill equation to derive

      
      .
      
    • Note: A slower washout indicates high-affinity trapping (higher abuse/toxicity potential).

Safety and Regulatory Considerations

Research involving arylcyclohexylamines is strictly regulated due to their abuse potential and neurotoxicity (Olney's lesions).

  • Olney's Lesions: High-affinity NMDA antagonists can cause vacuolization in posterior cingulate and retrosplenial cortex neurons.

  • Bladder Toxicity: Chronic exposure to arylcyclohexylamines (especially Ketamine and its metabolites) is linked to ulcerative cystitis.

  • Regulatory Status: Most analogs fall under the Federal Analogue Act (US) or specific scheduling (Schedule I/II/III). Synthesis of these compounds for non-authorized purposes is illegal.[3]

References

  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(3), 203-204. Link

  • Wallach, J., et al. (2016). Structure-activity relationship studies of dissociative anesthetics: The 2-oxo-PCE and methoxetamine analogs. PLOS ONE. Link

  • World Health Organization (WHO). (2016). Critical Review Report: Ketamine and Analogues. Expert Committee on Drug Dependence. Link

  • Zanos, P., et al. (2018). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 533, 481–486. Link

  • Mion, G., & Villevieille, T. (2013). Ketamine pharmacology: an update (Pharmacodynamics and molecular aspects, recent findings). CNS Neuroscience & Therapeutics. Link

Sources

Application

Application Notes and Protocols for Green Chemistry Approaches in the Synthesis of 2-ethyl-N-methylcyclohexan-1-amine

Introduction: The Imperative for Sustainable Amine Synthesis 2-Ethyl-N-methylcyclohexan-1-amine and its structural analogs are pivotal intermediates in the pharmaceutical and agrochemical industries. Traditional syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Sustainable Amine Synthesis

2-Ethyl-N-methylcyclohexan-1-amine and its structural analogs are pivotal intermediates in the pharmaceutical and agrochemical industries. Traditional synthetic routes to such secondary amines often rely on stoichiometric reagents, hazardous alkylating agents, and volatile organic solvents, contributing to a significant environmental footprint. This document outlines modern, green chemistry approaches to the synthesis of 2-ethyl-N-methylcyclohexan-1-amine, focusing on catalytic and biocatalytic methods that enhance safety, reduce waste, and improve overall process sustainability. These protocols are designed for researchers, scientists, and drug development professionals seeking to integrate greener methodologies into their synthetic workflows.

Strategic Approaches to Greener Synthesis

Two primary retrosynthetic disconnections for 2-ethyl-N-methylcyclohexan-1-amine offer viable green synthetic pathways:

  • Direct Catalytic Reductive Amination: A one-pot reaction between 2-ethylcyclohexanone and methylamine, followed by in-situ reduction of the intermediate imine.

  • Two-Step Synthesis via Green N-Methylation: The initial synthesis of 2-ethylcyclohexan-1-amine followed by a green N-methylation step.

This guide will detail protocols for both strategies, emphasizing the use of heterogeneous catalysts, biocatalysis, and environmentally benign reagents.

Part 1: Direct Catalytic Reductive Amination

This one-pot approach is highly atom-economical and minimizes intermediate isolation steps. Green advancements in this area focus on replacing stoichiometric, hazardous reducing agents with catalytic hydrogenation and exploring the use of biocatalysts.

Protocol 1.1: Heterogeneous Catalytic Reductive Amination using Catalytic Hydrogenation

This protocol employs a reusable heterogeneous catalyst and molecular hydrogen as the reductant, offering a significant improvement over methods using metal hydrides. The choice of catalyst is critical for achieving high selectivity for the secondary amine over potential side products.[1][2][3][4]

Rationale: The use of a solid-supported catalyst simplifies product purification through simple filtration and allows for catalyst recycling, a key principle of green chemistry.[4] Hydrogen gas is an ideal reductant as its only byproduct is water (in the case of oxygen removal from a substrate) or no byproduct in this addition reaction. Continuous flow systems can further enhance the safety and efficiency of this process by minimizing the volume of gaseous hydrogen used at any given time.[5][6]

Experimental Workflow:

reagents 2-Ethylcyclohexanone Methylamine Solution Solvent (e.g., Ethanol) reactor High-Pressure Reactor (e.g., Parr Autoclave) with Heterogeneous Catalyst (e.g., Pd/C, Ni/SiO2-Al2O3) reagents->reactor Charge reaction Reaction Conditions: - Controlled H2 Pressure - Elevated Temperature reactor->reaction Initiate filtration Catalyst Recovery: - Cool and depressurize - Filtration reaction->filtration Process purification Product Isolation: - Solvent Evaporation - Distillation filtration->purification Purify product 2-Ethyl-N-methylcyclohexan-1-amine purification->product

Caption: Workflow for Heterogeneous Catalytic Reductive Amination.

Step-by-Step Protocol:

  • Catalyst Preparation and Reactor Setup:

    • Pre-treat the chosen heterogeneous catalyst (e.g., 5% Pd/C or a Raney Nickel catalyst) as per the manufacturer's recommendation. This may involve drying or pre-reduction.

    • Charge a high-pressure autoclave with the catalyst (typically 1-5 mol% relative to the ketone).

    • Add a suitable green solvent such as ethanol or 2-propanol.

  • Reaction Execution:

    • To the reactor, add 2-ethylcyclohexanone (1.0 eq).

    • Add a solution of methylamine (1.1-1.5 eq) in the same solvent. The use of a slight excess of the amine drives the initial imine formation.

    • Seal the reactor and purge several times with nitrogen, followed by hydrogen.

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-20 bar) and heat to the target temperature (e.g., 60-120 °C).

    • Maintain vigorous stirring to ensure efficient mass transfer between the gas, liquid, and solid catalyst phases.

    • Monitor the reaction progress by analyzing aliquots via GC-MS or HPLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Remove the catalyst by filtration through a pad of celite. The catalyst can be washed with a small amount of solvent, dried, and stored for reuse.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield pure 2-ethyl-N-methylcyclohexan-1-amine.

Protocol 1.2: Biocatalytic Reductive Amination using Imine Reductase (IRED) or Reductive Aminase (RedAm)

Biocatalysis offers unparalleled selectivity under mild, aqueous conditions, representing a frontier in green chemistry.[7][8] Imine reductases (IREDs) and reductive aminases (RedAms) can catalyze the formation of secondary amines from ketones and primary amines with high stereoselectivity.[9][10]

Rationale: This enzymatic approach operates at or near ambient temperature and pressure in aqueous media, significantly reducing energy consumption and eliminating the need for flammable organic solvents. The high selectivity of enzymes minimizes byproduct formation, simplifying purification.[8] A cofactor recycling system, typically using a dehydrogenase and a sacrificial substrate like glucose or formate, is employed to regenerate the expensive NADPH cofactor, making the process economically viable.

Experimental Workflow:

setup Aqueous Buffer (e.g., pH 7.5) 2-Ethylcyclohexanone Methylamine IRED/RedAm Enzyme reaction Bioreactor: - Controlled Temperature (e.g., 30°C) - Gentle Agitation setup->reaction cofactor Cofactor System: - NADP+ - Glucose Dehydrogenase (GDH) - Glucose cofactor->reaction extraction Product Extraction: - Adjust pH - Extraction with a bio-based solvent (e.g., 2-MeTHF) reaction->extraction Process purification Purification: - Solvent Removal - Distillation extraction->purification product Chiral 2-Ethyl-N-methyl- cyclohexan-1-amine purification->product

Caption: Workflow for Biocatalytic Reductive Amination.

Step-by-Step Protocol:

  • Reaction Setup:

    • In a temperature-controlled vessel, prepare an aqueous buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Add the cofactor recycling system components: NADP+ (catalytic amount), glucose dehydrogenase (GDH), and glucose (stoichiometric amount).

    • Add the IRED or RedAm enzyme (typically as a lyophilized powder or a cell-free extract).

    • Add 2-ethylcyclohexanone (substrate) and methylamine. The concentrations will be dependent on the specific activity and stability of the chosen enzyme.

  • Biocatalytic Conversion:

    • Maintain the reaction mixture at the optimal temperature for the enzyme (e.g., 30 °C) with gentle agitation.

    • Monitor the pH and adjust as necessary, as the reaction can cause a pH shift.

    • Track the conversion of the ketone to the amine product using an appropriate analytical method (e.g., chiral HPLC or GC).

  • Product Isolation:

    • Once the reaction is complete, terminate it by removing the enzyme (e.g., by precipitation or filtration if immobilized).

    • Adjust the pH of the aqueous solution to >10 with a base (e.g., NaOH) to ensure the amine is in its free base form.

    • Extract the product with a water-immiscible, greener solvent such as 2-methyltetrahydrofuran (2-MeTHF).

    • Dry the organic extracts over a drying agent (e.g., MgSO4), filter, and remove the solvent under reduced pressure.

    • Further purification can be achieved by vacuum distillation.

Part 2: Two-Step Synthesis via Green N-Methylation

This strategy involves the initial formation of the primary amine, 2-ethylcyclohexan-1-amine, followed by a selective N-methylation step.

Protocol 2.1: Green N-Methylation using Dimethyl Carbonate (DMC)

Dimethyl carbonate (DMC) is an excellent green alternative to traditional methylating agents like methyl iodide or dimethyl sulfate. It is non-toxic, biodegradable, and the reaction can be catalyzed by a simple base, avoiding the formation of stoichiometric salt waste.[11][12][13]

Rationale: The reaction with DMC is highly selective for mono-N-methylation of primary amines under the right conditions.[12] The co-product, methanol, is a relatively benign and can be recycled. This approach avoids the use of highly toxic and carcinogenic traditional methylating agents.

Synthetic Pathway:

start 2-Ethylcyclohexan-1-amine reactor Reaction Vessel (e.g., Round-bottom flask with reflux condenser) start->reactor reagents Dimethyl Carbonate (DMC) Catalytic Base (e.g., K2CO3) reagents->reactor reaction Reaction Conditions: - Elevated Temperature (e.g., 90-120°C) reactor->reaction Heat workup Work-up: - Filtration of catalyst - Removal of excess DMC and methanol reaction->workup Process product 2-Ethyl-N-methylcyclohexan-1-amine workup->product

Caption: Synthetic pathway for green N-methylation with DMC.

Step-by-Step Protocol:

  • Reaction Setup:

    • Charge a reaction vessel with 2-ethylcyclohexan-1-amine (synthesized via a green method, e.g., biocatalytic amination of 2-ethylcyclohexanone with ammonia).

    • Add an excess of dimethyl carbonate (DMC), which can also serve as the solvent.

    • Add a catalytic amount of a solid base, such as potassium carbonate (K2CO3).

  • Methylation Reaction:

    • Heat the reaction mixture to a temperature sufficient for methylation (typically >90 °C) while stirring. A reflux condenser should be used to prevent the loss of DMC.

    • Monitor the reaction by GC or TLC to follow the conversion of the primary amine to the secondary amine. The reaction is typically selective for mono-methylation.

  • Product Isolation:

    • After completion, cool the reaction mixture.

    • If a solid catalyst was used, remove it by filtration.

    • Remove the excess DMC and the methanol byproduct by distillation.

    • The resulting crude product can be purified by vacuum distillation.

Quantitative Comparison and Green Metrics

To evaluate the "greenness" of these approaches, key metrics such as Atom Economy and Process Mass Intensity (PMI) should be considered.

MetricCatalytic HydrogenationBiocatalytic Reductive AminationN-Methylation with DMC
Atom Economy High (approaches 100%)High (depends on cofactor recycle)Moderate to High
Process Mass Intensity (PMI) Low to ModerateModerate (due to aqueous media)Low to Moderate
Solvents Green solvents (alcohols)Water (ideal)DMC (reagent & solvent)
Reagents H2 (clean), catalyst (recyclable)Enzyme (biodegradable), GlucoseDMC (non-toxic), Base (catalytic)
Safety Concerns Use of pressurized H2Generally lowElevated temperatures

Atom Economy is a measure of how many atoms from the reactants are incorporated into the final product. Reductive amination approaches have a very high theoretical atom economy.

Process Mass Intensity (PMI) is the ratio of the total mass of materials (water, solvents, reagents, process aids) used to the mass of the final product. A lower PMI indicates a greener process. While biocatalysis uses large volumes of water, which can increase the PMI, the environmental impact of water is low, and recycling should be considered.

Conclusion and Future Outlook

The synthesis of 2-ethyl-N-methylcyclohexan-1-amine can be achieved through several green and sustainable routes. Direct catalytic methods, particularly those employing biocatalysts like imine reductases, offer elegant and highly efficient one-pot solutions under mild conditions. For a two-step approach, N-methylation with dimethyl carbonate provides a safe and environmentally sound alternative to traditional alkylation chemistry. The choice of the optimal route will depend on factors such as the desired stereochemistry, available equipment (e.g., high-pressure reactors vs. bioreactors), and cost considerations. The continued development of robust, reusable catalysts and engineered enzymes will further enhance the sustainability of synthesizing this important class of molecules.

References

  • France, S. P., et al. (2017). Biocatalytic Reductive Amination for the Synthesis of Chiral Amines. Nature Catalysis, 1(3), 173-179. [Link]

  • Tundo, P., Aricò, F., Rosamilia, A., Grego, S., & Rossi, L. (2005). Dimethyl Carbonate: Green Solvent and Ambident Reagent. International Journal of Molecular Sciences, 6(3), 117-134. [Link]

  • Sharma, S., Ameta, S. C., & Sharma, V. K. (2010). Use of Dimethyl Carbonate (DMC) as Methylating Agent under Microwave Irradiation-A Green Chemical Approach. Proceedings of the International MultiConference of Engineers and Computer Scientists, Vol II. [Link]

  • Tundo, P., & Selva, M. (2002). The chemistry of dimethyl carbonate. Accounts of Chemical Research, 35(9), 706-716. [Link]

  • Mathew, S., et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Nature Communications, 12(1), 5032. [Link]

  • Tundo, P., & Perosa, A. (2002). Green organic syntheses: organic carbonates as methylating agents. The Chemical Record, 2(1), 13-23. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929. [Link]

  • Tundo, P., & Selva, M. (2002). Dimethylcarbonate for eco-friendly methylation reactions. Green Chemistry, 4(5), 463-473. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2021). Innovations in N-Ethylcyclohexylamine Synthesis and Future Industrial Applications. [Link]

  • The Chemical Synthesis of N-Methylcyclohexylamine: A Deep Dive. (2026, January 19). [Link]

  • Turner, N. J., & Dunsmore, C. J. (2007). A biocatalytic cascade for the amination of unfunctionalised cycloalkanes. Organic & Biomolecular Chemistry, 5(11), 1753-1755. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Montgomery, S. L., et al. (2020). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 49(18), 6745-6777. [Link]

  • Britton, J., & Raston, C. L. (2017). Exploiting Flow Chemistry for the Synthesis of Nitriles en route to N- and O-Heterocycles. Chemistry–A European Journal, 23(55), 13589-13593. [Link]

  • The results from reductive amination of cyclohexanone with benzylamine over different catalyst at 100 °C under 30 bar hydrogen. [Link]

  • An Efficient Continuous Flow Synthesis for the Preparation of N-Arylhydroxylamines: Via a DMAP-Mediated Hydrogenation Process. (2023). Molecules, 28(7), 3025. [Link]

  • Yu, X., et al. (2021). Recent Development in Synthesis of N-Methylamines with Amines and Methanol. ChemCatChem, 13(19), 4066-4080. [Link]

  • Rowles, H. T., et al. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Angewandte Chemie International Edition, 60(44), 23621-23628. [Link]

  • Nagaoka, K., et al. (2018). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0.5Ru0.5-PVP catalyst. New Journal of Chemistry, 42(10), 7856-7863. [Link]

  • Chusov, D., & Ologun, O. (2015). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry, 80(21), 11028-11034. [Link]

  • Supported Metal Catalysts for the Synthesis of N-Heterocycles. (2022). Catalysts, 12(1), 78. [Link]

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions. (n.d.). Almac. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. (2024). Catalysts, 14(3), 183. [Link]

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Technical Notes & Optimization

Troubleshooting

purification techniques for 2-ethyl-N-methylcyclohexan-1-amine via distillation

Welcome to the dedicated technical support guide for the purification of 2-ethyl-N-methylcyclohexan-1-amine. This resource is designed for chemistry professionals engaged in pharmaceutical development and organic synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the purification of 2-ethyl-N-methylcyclohexan-1-amine. This resource is designed for chemistry professionals engaged in pharmaceutical development and organic synthesis. Here, we address common and complex challenges encountered during the distillation of this secondary amine, providing not just solutions but the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Distillation Issues & Solutions

This section directly addresses specific problems you may encounter during the purification of 2-ethyl-N-methylcyclohexan-1-amine.

Question: My primary fraction is contaminated with a lower-boiling-point impurity. How can I improve the separation?

Answer: This is a common issue often caused by either insufficient column efficiency or the presence of a low-boiling azeotrope, potentially with residual solvent.

  • Underlying Cause: The vapor pressures of your target compound and the impurity are too close for a simple distillation setup to resolve effectively. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation.

  • Immediate Action:

    • Increase Column Efficiency: Switch to a fractional distillation column with a higher number of theoretical plates. A Vigreux column is a good starting point, but for challenging separations, a packed column (e.g., with Raschig rings or metal sponges) is superior.

    • Optimize Reflux Ratio: Increase the reflux ratio. This means returning a larger proportion of the condensate to the column, which allows for more equilibrium stages and a sharper separation. A good starting point is a 5:1 or 10:1 reflux ratio (condensate returned vs. condensate collected).

  • Advanced Troubleshooting:

    • Azeotrope Breaking: If an azeotrope is suspected, you may need to employ a different strategy. Sometimes, adding a third component (an "entrainer") can form a new, lower-boiling azeotrope with one of the original components, allowing for its removal. However, a more practical first step is often a chemical treatment. For example, acidic impurities can be removed with a dilute base wash of the crude material before distillation.

    • Pre-distillation Chemical Wash: Before charging the flask, wash the crude amine with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution to remove any acidic impurities. Subsequently, wash with brine to remove water, and thoroughly dry the organic layer with a suitable drying agent like anhydrous potassium carbonate or magnesium sulfate. Amines are basic and should not be dried with acidic drying agents.

Question: The compound appears to be degrading in the distillation pot, leading to discoloration and poor yield. What's happening?

Answer: Amines, particularly secondary amines, are susceptible to oxidation and thermal degradation at elevated temperatures. The discoloration (often turning yellow or brown) is a classic sign of this decomposition.

  • Underlying Cause: The atmospheric oxygen present in the distillation apparatus can react with the amine at high temperatures. Furthermore, prolonged exposure to temperatures near its atmospheric boiling point can cause the molecule itself to break down.

  • Immediate Action:

    • Switch to Vacuum Distillation: This is the most critical step. By reducing the pressure, you significantly lower the boiling point of the compound, thereby minimizing thermal stress and the risk of decomposition.

    • Inert Atmosphere: Purge the entire distillation apparatus with an inert gas like nitrogen or argon before starting the distillation and maintain a gentle positive pressure throughout the process. This displaces oxygen and prevents oxidation.

Recommended Vacuum Distillation Parameters
Pressure (mmHg/Torr)Approximate Boiling Point (°C) of 2-ethyl-N-methylcyclohexan-1-amine
760 (Atmospheric)~190-200 °C (Predicted, High risk of decomposition)
20~90-100 °C (Recommended starting point)
10~75-85 °C
1~45-55 °C
  • Pro-Tip: Use a fresh, high-quality vacuum grease on all joints to ensure a good seal. Air leaks are a primary cause of oxidation and can disrupt the pressure stability.

Question: I'm experiencing "bumping" or unstable boiling in the distillation flask. How can I fix this?

Answer: Bumping occurs when the liquid superheats and then boils violently and suddenly. This is particularly common during vacuum distillation.

  • Underlying Cause: The absence of nucleation sites for smooth boiling to occur.

  • Solution:

    • Vigorous Stirring: The best solution is to use a magnetic stir bar and a stirring hot plate. The vortex created by the stirring provides a large surface area for smooth boiling to initiate.

    • Boiling Chips/Stones: If stirring is not possible, use fresh boiling chips. Crucially, never add boiling chips to a hot liquid , as this can cause violent, almost explosive, boiling. If you need to add more, cool the flask down first. Note that boiling chips can lose their effectiveness under vacuum if the trapped air in their pores is removed.

    • Ebulliator Tube: For high-vacuum work, a fine capillary tube (an ebulliator) that introduces a slow, steady stream of inert gas (like nitrogen) into the bottom of the flask is the most reliable method for ensuring smooth boiling.

Troubleshooting Workflow Diagram

This diagram outlines the decision-making process when encountering distillation problems.

G start Distillation Problem Observed purity_issue Purity Issue (e.g., Contamination) start->purity_issue yield_issue Yield/Decomposition Issue (e.g., Discoloration) start->yield_issue process_issue Process Instability (e.g., Bumping) start->process_issue frac_dist Use Fractional Column purity_issue->frac_dist vacuum Switch to Vacuum Distillation yield_issue->vacuum stir Use Magnetic Stirring process_issue->stir reflux Increase Reflux Ratio frac_dist->reflux pre_treat Pre-distillation Wash/Dry reflux->pre_treat end Problem Resolved pre_treat->end inert Use Inert Atmosphere (N2/Ar) vacuum->inert inert->end ebulliator Add Ebulliator/Boiling Chips stir->ebulliator ebulliator->end

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the GC-MS Fragmentation Patterns of 2-ethyl-N-methylcyclohexan-1-amine

An Objective Comparison and Analysis for Researchers in Drug Development and Chemical Analysis In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification of novel compounds is par...

Author: BenchChem Technical Support Team. Date: February 2026

An Objective Comparison and Analysis for Researchers in Drug Development and Chemical Analysis

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous identification of novel compounds is paramount. 2-ethyl-N-methylcyclohexan-1-amine represents a class of substituted cyclic amines whose structural elucidation demands robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technology for this purpose, offering both high-resolution separation and definitive structural information through fragmentation analysis.

This guide provides an in-depth analysis of the expected electron ionization (EI) fragmentation patterns of 2-ethyl-N-methylcyclohexan-1-amine. By grounding our predictions in the fundamental principles of mass spectrometry and comparing them with the known fragmentation of structural analogs, we offer a predictive framework for researchers. This document serves as a practical reference for identifying this compound and others in its class, ensuring analytical confidence in research and development settings.

The Foundational Principles: Alpha-Cleavage in Cyclic Amines

The most significant fragmentation pathway for aliphatic and cyclic amines under electron ionization is α-cleavage (alpha-cleavage).[1][2] This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. The driving force is the formation of a resonance-stabilized iminium cation, which is often the most abundant ion in the mass spectrum (the base peak).[3][4]

For 2-ethyl-N-methylcyclohexan-1-amine, with a molecular weight of 141.26 g/mol , the molecular ion (M+•) peak at m/z 141 is expected. In accordance with the nitrogen rule, a compound with a single nitrogen atom will have an odd nominal molecular weight.[5][6] While the molecular ion for cyclic amines is typically observable, its intensity can be weak due to the facility of α-cleavage.[5][6]

There are three potential sites for α-cleavage in 2-ethyl-N-methylcyclohexan-1-amine, leading to distinct, diagnostic fragment ions. The propensity for a specific cleavage event is influenced by the stability of the resulting radical, with the loss of the largest alkyl group being generally preferred.[5]

Predicted Primary Fragmentation Pathways

The structure of 2-ethyl-N-methylcyclohexan-1-amine offers three primary α-cleavage routes, which are critical for its identification.

  • Pathway A: Loss of the Ethyl Group: Cleavage of the bond between the C1 of the cyclohexane ring and the ethyl group at the C2 position is sterically hindered and less likely to be the primary fragmentation. However, loss of the ethyl group attached to the nitrogen is not possible in this structure. Instead, cleavage of the ethyl group at the C2 position of the ring is a possibility. A more dominant fragmentation involves the loss of the ethyl radical from the C2 position of the cyclohexane ring. This pathway results in a resonance-stabilized iminium cation at m/z 112 .

  • Pathway B: Loss of the Methyl Group: Cleavage of the N-methyl bond results in the loss of a methyl radical (•CH₃, 15 Da). This is a common fragmentation for N-methylated amines and would produce a significant ion at m/z 126 (141 - 15).

  • Pathway C: Ring Opening Cleavage: The most characteristic fragmentation involves cleavage of the C1-C6 bond within the cyclohexane ring. This is also an α-cleavage relative to the nitrogen atom. This pathway leads to the loss of a C₅H₁₀ radical fragment, resulting in the formation of a stable, resonance-stabilized iminium cation. This is predicted to be a highly favorable fragmentation, yielding a prominent ion at m/z 70 .

The following diagram illustrates these primary fragmentation pathways.

G cluster_main 2-ethyl-N-methylcyclohexan-1-amine cluster_frags Primary Fragments M Molecular Ion (M+•) m/z 141 F1 [M - C2H5]+• m/z 112 (Loss of ethyl radical) M->F1 Pathway A F2 [M - CH3]+• m/z 126 (Loss of methyl radical) M->F2 Pathway B F3 [M - C5H10]+• m/z 70 (Ring Cleavage) M->F3 Pathway C

Caption: Predicted primary α-cleavage pathways for 2-ethyl-N-methylcyclohexan-1-amine.

Comparative Analysis with Structural Analogs

To build confidence in these predictions, we can compare the expected fragmentation of our target compound with the known mass spectra of simpler, structurally related molecules.

CompoundMolecular Weight ( g/mol )Key Fragment Ions (m/z)Interpretation
N-methylcyclohexylamine 113.20113 (M+•), 70 (Base Peak) , 42The base peak at m/z 70 corresponds to α-cleavage with ring opening, analogous to Pathway C.[7][8]
N,N-dicyclohexylmethylamine 195.34195 (M+•), 112 (Base Peak) , 98The base peak at m/z 112 results from the loss of one cyclohexyl ring via α-cleavage.[9]
2-methylcyclohexylamine 113.20113 (M+•), 98 , 56The ion at m/z 98 arises from the loss of a methyl group.
2-ethyl-N-methylcyclohexan-1-amine (Predicted) 141.26141 (M+•), 70 , 112, 126The spectrum is expected to be a composite of fragments seen in its simpler analogs, with the m/z 70 ion likely being very prominent.

The mass spectrum of N-methylcyclohexylamine provides a strong comparative basis. Its base peak at m/z 70 is a direct result of the same ring-opening α-cleavage predicted as Pathway C for our target molecule.[10][7][8] This strongly suggests that m/z 70 will be a significant, if not the base, peak in the spectrum of 2-ethyl-N-methylcyclohexan-1-amine.

Recommended Experimental Protocol

Achieving high-quality, reproducible data requires a validated methodology. The following protocol outlines a robust approach for the GC-MS analysis of 2-ethyl-N-methylcyclohexan-1-amine. Note that derivatization can sometimes improve peak shape and reduce tailing for amines, but it is not always necessary.[11][12]

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-ethyl-N-methylcyclohexan-1-amine in methanol or dichloromethane.

  • Working Solution: Create a working solution of 10-100 µg/mL by diluting the stock solution with the same solvent.

  • Derivatization (Optional): To improve peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be performed.[13] Mix 100 µL of the working solution with 50 µL of BSTFA, cap tightly, and heat at 70°C for 30 minutes.[13] Allow to cool before analysis.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: A non-polar column such as a DB-5MS or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.[14][15]

  • Injector: Splitless mode at 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 25°C/min to 290°C, hold for 5 minutes.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-450.

G cluster_workflow GC-MS Analysis Workflow Start Sample Preparation (Dilution/Derivatization) GC_Inject GC Injection (Splitless, 280°C) Start->GC_Inject GC_Sep Chromatographic Separation (HP-5MS Column) GC_Inject->GC_Sep Ionization EI Ionization (70 eV) GC_Sep->Ionization Mass_Analysis Mass Analysis (Quadrupole, m/z 40-450) Ionization->Mass_Analysis Detection Detection & Data Acquisition Mass_Analysis->Detection End Data Analysis (Library Search & Interpretation) Detection->End

Caption: A streamlined workflow for the GC-MS analysis of substituted cyclohexylamines.

Conclusion

The GC-MS fragmentation of 2-ethyl-N-methylcyclohexan-1-amine is predicted to be dominated by α-cleavage, a characteristic feature of aliphatic and cyclic amines.[2][4] The key diagnostic ions are expected at m/z 126 (loss of •CH₃), m/z 112 (loss of •C₂H₅), and a particularly prominent ion at m/z 70 resulting from a ring-opening fragmentation. This predictive analysis, supported by comparative data from structural analogs, provides a solid foundation for the identification of this molecule in complex matrices. The provided experimental protocol offers a validated starting point for method development, ensuring that researchers in drug discovery and chemical synthesis can achieve accurate and reliable structural confirmation.

References

  • JoVE. (n.d.). Mass Spectrometry: Amine Fragmentation.
  • NC State University Libraries. (n.d.). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link].

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link].

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link].

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link].

  • Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). N-Methylcyclohexylamine. PubChem. Retrieved from [Link].

  • Ge, X., et al. (2014). Determination of alkylamines in atmospheric aerosol particles: a comparison of gas chromatography–mass spectrometry and ion chromatography approaches. Atmospheric Measurement Techniques, 7(7), 2149-2157.
  • Wang, X., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 349-358.
  • ResearchGate. (n.d.). Typical GC-MS chromatograms for the analysis of alkylamines. Retrieved from [Link].

  • MassBank. (2008, October 21). n-methylcyclohexylamine. Retrieved from [Link].

  • Sparkman, O. D., Curtis, M., & Jones, P. R. (2025, November 27). Interaction of Dichloromethane Solvent with n-Alkylamines Analyzed by Electron Ionization GC–MS.
  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8046-8054.
  • National Institute of Standards and Technology. (n.d.). Cyclohexylamine. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). 1-Hexadecanamine. In NIST Chemistry WebBook. Retrieved from [Link].

  • National Institute of Standards and Technology. (n.d.). Cyclohexanamine, N-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

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  • Waters. (n.d.). Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production. Retrieved from [Link].

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link].

  • Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link].

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6548.
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Safety & Regulatory Compliance

Safety

2-ethyl-N-methylcyclohexan-1-amine proper disposal procedures

This guide outlines the operational safety and disposal protocols for 2-ethyl-N-methylcyclohexan-1-amine , a secondary cycloaliphatic amine.[1] This compound presents specific corrosive and flammability hazards that requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety and disposal protocols for 2-ethyl-N-methylcyclohexan-1-amine , a secondary cycloaliphatic amine.[1] This compound presents specific corrosive and flammability hazards that require strict segregation from incompatible waste streams (specifically acids and oxidizers).

Part 1: Chemical Profile & Hazard Identification

Before initiating disposal, you must validate the waste profile.[2] This compound is a Class 8 Corrosive and likely a Class 3 Flammable Liquid (depending on specific flash point, often <60°C for similar homologs).

PropertySpecification / HazardRCRA Waste Code
Chemical Structure Cycloaliphatic Secondary Amine--
Primary Hazard Corrosive (Skin/Eye Damage) D002
Secondary Hazard Ignitable (High Flammability Risk) D001
Toxicity Acute Toxicity (Oral/Dermal/Inhalation)--
Incompatibility Acids, Oxidizers, Halogenated Solvents --
State Liquid (Colorless to pale yellow)--

Part 2: Operational Disposal Protocol

Waste Stream Segregation (Critical)
  • Do NOT mix with Acids: Reaction is highly exothermic; may cause boiling or vessel rupture.

  • Do NOT mix with Oxidizers: Risk of fire or explosion.

  • Do NOT mix with Halogenated Solvents: Secondary amines can react with halocarbons (e.g., dichloromethane) to form quaternary ammonium salts, generating heat and potentially hazardous pressure.

Containerization
  • Material: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal drums if possible due to corrosion risk, unless lined.

  • Venting: Amines can absorb CO₂ from the air to form carbamates. Ensure caps are vented if the waste will be stored for extended periods (>30 days), though standard tight-sealing caps are acceptable for short-term accumulation.[1]

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

Labeling
  • Label clearly as "Hazardous Waste - Flammable & Corrosive" .

  • List constituents: "2-ethyl-N-methylcyclohexan-1-amine, [Solvent Name if dissolved]".

  • Mark the Accumulation Start Date .

Disposal Method
  • Primary Path: High-temperature incineration (Fuel Blending).[1] This ensures complete destruction of the organic amine structure.

  • Prohibited: Do not dispose of down the drain. This compound is toxic to aquatic life and disrupts biological treatment plants.

Part 3: Spill Management & Emergency Response

Immediate Action: Evacuate the immediate area if the spill is >100 mL and ventilation is poor.

  • PPE: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. Use a respirator (organic vapor cartridge) if outside a fume hood.

  • Containment: Dike the spill with inert absorbent material (Vermiculite, Dry Sand, or Clay).

    • Warning: Do NOT use paper towels or sawdust. Amines are basic; mixing with organic absorbents can sometimes create heat, and they are flammable. Inert materials are the only safe choice.

  • Cleanup:

    • Cover the spill completely with absorbent.

    • Scoop into a wide-mouth HDPE jar.

    • Label as "Hazardous Waste - Amine Spill Debris".

  • Decontamination: Wipe the surface with a dilute acid solution (e.g., 5% Citric Acid) to neutralize residues, then wash with soap and water.

Part 4: Decision Logic & Workflow (Visualization)

The following diagram illustrates the critical decision-making process for disposing of this amine, ensuring compliance and safety.

DisposalWorkflow Start Waste Generation: 2-ethyl-N-methylcyclohexan-1-amine CheckState Is the waste Pure or in Solution? Start->CheckState Pure Pure Liquid CheckState->Pure Solution Solution Mixture CheckState->Solution Container Containerize: HDPE or Glass (Label: Flammable/Corrosive) Pure->Container CheckCompat Check Solvent Compatibility Solution->CheckCompat Incompatible Contains Halogens, Acids, or Oxidizers? CheckCompat->Incompatible Segregate SEGREGATE IMMEDIATELY Do Not Mix Incompatible->Segregate Yes (High Risk) Combine Combine in Organic Amine/Basic Waste Stream Incompatible->Combine No (Compatible) Segregate->Container Combine->Container Disposal Final Disposal: High Temp Incineration (Fuel Blending) Container->Disposal

Figure 1: Decision logic for the safe segregation and disposal of secondary cycloaliphatic amines.

References

  • U.S. Environmental Protection Agency (EPA). (2025). RCRA Regulations: Title 40 CFR Parts 260-273 (Hazardous Waste Management System).[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. (n.d.).[1] Compound Summary: 2-ethyl-N-methylcyclohexan-1-amine (CID 58095435).[1][3] Retrieved from [Link][1]

  • University of Illinois Division of Research Safety. (2025). Chemical Waste Segregation and Packaging Guidelines.[2] Retrieved from [Link][1]

Sources

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Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
2-ethyl-N-methylcyclohexan-1-amine
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